molecular formula C17H22N2O2S B15163883 2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide CAS No. 149708-91-8

2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide

Cat. No.: B15163883
CAS No.: 149708-91-8
M. Wt: 318.4 g/mol
InChI Key: PFDCRUVISYGICJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate α-haloketones with thiourea under basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2 and 4 positions .

Scientific Research Applications

2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Shares the thiazole core but lacks the phenyl and carboxamide groups.

    N-Phenylthiazole: Contains the phenyl group but differs in the substitution pattern.

    Thiazole-5-carboxamide: Similar core structure but different substituents.

Uniqueness

2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of dimethyl, phenyl, and carboxamide groups makes it a versatile compound for various applications .

Properties

CAS No.

149708-91-8

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2,4-dimethyl-N-(2-pentan-3-yloxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H22N2O2S/c1-5-13(6-2)21-15-10-8-7-9-14(15)19-17(20)16-11(3)18-12(4)22-16/h7-10,13H,5-6H2,1-4H3,(H,19,20)

InChI Key

PFDCRUVISYGICJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C)C

Origin of Product

United States

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